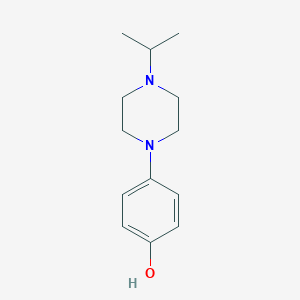

1-Isopropyl-4-(4-hydroxyphenyl)piperazine

概要

説明

4-(4-イソプロピルピペラジン-1-イル)フェノールは、分子式がC13H20N2O で、分子量が220.31 g/mol である化学化合物です . これは、274.4°C の融点を持つ白色の結晶性固体です . この化合物は、主に医薬品の合成における中間体として、特に抗真菌剤の製造に使用されます .

2. 製法

合成経路と反応条件

4-(4-イソプロピルピペラジン-1-イル)フェノールの合成は、通常、4-クロロフェノール と4-イソプロピルピペラジン の反応を伴います . この反応は、炭酸カリウム などの塩基の存在下、ジメチルホルムアミド などの適切な溶媒中で行われます。 混合物を数時間還流加熱した後、生成物をろ過および再結晶により単離します .

工業生産方法

工業現場では、4-(4-イソプロピルピペラジン-1-イル)フェノールの合成は、同様の経路に従いますが、より大規模で行われます。 反応条件は、収率と純度を最大限に高めるように最適化されています。 連続フローリアクターと自動システムを使用することで、常に生産品質を維持できます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylpiperazin-1-yl)phenol typically involves the reaction of 4-chlorophenol with 4-isopropylpiperazine . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The mixture is heated to reflux for several hours, after which the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 4-(4-Isopropylpiperazin-1-yl)phenol follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

化学反応の分析

反応の種類

4-(4-イソプロピルピペラジン-1-イル)フェノールは、さまざまな化学反応を起こします。それらには以下が含まれます。

酸化: フェノール基は、キノンを形成するように酸化することができます。

還元: この化合物は、対応するアルコールを形成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、 と が含まれます。

還元: と などの還元剤が使用されます。

生成される主な生成物

酸化: キノンおよび関連する化合物。

還元: アルコールおよび関連する誘導体。

置換: アルキル化またはアシル化されたフェノール.

4. 科学研究への応用

4-(4-イソプロピルピペラジン-1-イル)フェノールは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子の合成における構成要素として使用されます。

生物学: 抗菌および抗真菌特性など、その潜在的な生物活性について調査されています。

医学: 特にテルコナゾール などの抗真菌薬を含む、医薬品合成の中間体として役立ちます.

工業: 特殊化学薬品や材料の製造に使用されます.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 67914-97-0

The structure of IPHP features a piperazine ring substituted with an isopropyl group and a para-hydroxyphenyl moiety. This specific arrangement contributes to its solubility and potential bioactivity, making it a candidate for various therapeutic applications .

Medicinal Chemistry Applications

This compound has shown promise in several medicinal applications:

Opioid Receptor Antagonism

Recent studies highlight IPHP's potential as an opioid receptor antagonist. This property is particularly relevant given the ongoing opioid crisis, where effective antagonists are needed to counteract opioid overdose and dependence. Research indicates that derivatives of piperazine can exhibit high potency and selectivity as opioid antagonists, suggesting that IPHP could be developed further for this purpose.

Antioxidant Activity

IPHP has demonstrated antioxidant properties in cell-based assays. This activity may have implications for neuroprotective strategies against oxidative stress-related disorders, which are often linked to neurodegenerative diseases.

Interaction with Neurotransmitter Systems

The compound's structural similarities to other piperazine derivatives suggest potential interactions with serotonin receptors. This could position IPHP as a candidate for treating various neuropsychiatric conditions by modulating serotonin turnover in the brain.

Cancer Therapeutics

Research indicates that compounds with hydroxyl substitutions on their aryl rings, like IPHP, may inhibit heat shock protein 90 (Hsp90), an essential protein involved in cancer cell survival. This inhibition could lead to therapeutic applications in oncology, offering new avenues for cancer treatment.

Chemical Intermediate in Drug Synthesis

IPHP serves as a valuable intermediate in the synthesis of other pharmaceutical compounds, notably terconazole, an antifungal medication. The synthesis typically involves the reaction of 4-chlorophenol with 4-isopropylpiperazine under specific conditions, allowing for scalability and optimization in industrial settings .

Comparative Analysis of Piperazine Derivatives

To understand the unique features of IPHP, it is useful to compare it with other related piperazine derivatives:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methylpiperazine | Piperazine ring with a methyl group | Antidepressant properties |

| 4-(4-Hydroxyphenyl)piperazine | Piperazine ring with a hydroxyphenyl | Neuroprotective effects |

| 1-(3-Chlorophenyl)-piperazine | Chlorinated phenyl substitution | Antipsychotic activity |

| This compound | Isopropyl and para-hydroxyphenyl moiety | Potential opioid antagonist; antioxidant |

The unique combination of functional groups in IPHP may enhance its bioavailability and pharmacological profiles compared to its analogs .

作用機序

4-(4-イソプロピルピペラジン-1-イル)フェノールの作用機序は、主に抗真菌剤の合成における中間体としての役割に関連しています。 これらの薬剤は通常、真菌細胞膜の主要な構成要素であるエルゴステロールの合成を阻害し、その結果、細胞膜の完全性を破壊して細胞死をもたらします .

6. 類似の化合物との比較

類似の化合物

- 4-(4-メチルピペラジン-1-イル)フェノール

- 4-(4-エチルピペラジン-1-イル)フェノール

- 4-(4-プロピルピペラジン-1-イル)フェノール

独自性

4-(4-イソプロピルピペラジン-1-イル)フェノールは、ピペラジン環にイソプロピル基 が存在することにより、独特です。これは、異なる立体的な性質と電子的な性質を与えます。 この独自性は、その反応性およびそれから誘導される化合物の生物活性に影響を与える可能性があります .

類似化合物との比較

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)phenol

- 4-(4-Ethylpiperazin-1-yl)phenol

- 4-(4-Propylpiperazin-1-yl)phenol

Uniqueness

4-(4-Isopropylpiperazin-1-yl)phenol is unique due to the presence of the isopropyl group on the piperazine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the biological activity of the compounds derived from it .

生物活性

1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS No. 67914-97-0) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with an isopropyl group and a para-hydroxyphenyl substituent. Its molecular formula is C₁₃H₂₀N₂O, and it appears as a white solid powder with a melting point of approximately 274.4 °C and a boiling point around 364.8 °C. The presence of both hydrophobic and hydrophilic regions in its structure allows for significant interactions with biological targets, making it an interesting candidate for pharmacological applications.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, particularly as a chemical intermediate in the synthesis of terconazole, a broad-spectrum antifungal medication. Its mechanism involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes, thereby disrupting membrane integrity.

Table 1: Comparison of Antifungal Activities

| Compound | Activity | Reference |

|---|---|---|

| Terconazole | Broad-spectrum antifungal | |

| This compound | Intermediate in synthesis |

Antitumor Activity

Recent studies suggest that derivatives of this compound may have antitumor effects. For instance, compounds structurally related to this piperazine derivative have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The IC50 values for these compounds indicate potent activity, surpassing that of conventional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone-piperazine derivative | A549 | 0.19 | |

| Chalcone-piperazine derivative | HeLa | 0.41 | |

| Chalcone-piperazine derivative | SGC7901 | 5.24 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tyrosinase : This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Inhibitory effects on tyrosinase from Agaricus bisporus have been observed, with IC50 values ranging from 1.5 to 4.6 µM, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders .

- Antioxidant Activity : In addition to its inhibitory effects on tyrosinase, derivatives have demonstrated antioxidant properties without cytotoxicity in various assays, suggesting dual therapeutic potential against oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antitumor Studies : A series of piperazine derivatives were synthesized and evaluated for their antitumor activity against multiple cell lines. The results indicated that modifications at the piperazine ring could enhance inhibitory potency against cancer cells .

- Tyrosinase Inhibition : Research highlighted the competitive inhibition of tyrosinase by selected derivatives, showcasing their potential as therapeutic agents for conditions associated with excessive melanin production .

特性

IUPAC Name |

4-(4-propan-2-ylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBPGRMBBHKAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867400 | |

| Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-97-0 | |

| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-[4-isopropyl-1-piperazinyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。